molecular formula C48H78O17 B8019606 Hydroxysaikosaponin C

Hydroxysaikosaponin C

Cat. No.: B8019606
M. Wt: 927.1 g/mol
InChI Key: VJEMOEYSQDKAQF-JDRYWMLESA-N
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Description

Structural Characterization of β-D-Glucopyranoside Derivatives in Triterpenoid Glycosides

Molecular Architecture of Oleanane-Type Saponins

Oleanane-type saponins are characterized by a pentacyclic triterpene backbone with hydroxyl, epoxy, and glycosyl substituents. The core structure of saikosaponin C comprises a 30-carbon oleanane skeleton modified at C-3 and C-16 positions with sugar moieties and an epoxy bridge between C-13 and C-28.

Stereochemical Configuration Analysis at C-3β and C-16β Positions

The stereochemistry at C-3β and C-16β is critical for the molecule’s conformational stability and biological interactions. Nuclear magnetic resonance (NMR) studies confirm the β-orientation of the glucopyranosyl group at C-3, which projects axially to minimize steric hindrance with the pentacyclic core. Similarly, the C-16β hydroxyl group participates in intramolecular hydrogen bonding with the 13,28-epoxy oxygen, stabilizing the molecule’s bent conformation.

Table 1: Key Stereochemical Features of Saikosaponin C

Position Configuration Role in Bioactivity
C-3 β-OH Anchors glycosyl groups for receptor binding
C-16 β-OH Stabilizes epoxy bridge and enhances solubility
C-13/C-28 Epoxide Increases rigidity and metabolic stability
13,28-Epoxy Bridge Formation in Pentacyclic Triterpene Systems

The 13,28-epoxy bridge is a hallmark of saikosaponins, formed via oxidative cyclization of the oleanane backbone. This bridge constrains the D/E rings into a boat-chair conformation, which enhances binding affinity to lipid membranes and enzymatic targets. Synthetic studies using Cu-mediated aerobic oxidation have demonstrated that the epoxy group’s formation is stereospecific, requiring transient pyridine-imino directing groups to achieve site selectivity.

Glycosylation Patterns: α-L-Mannopyranosyl-(1→4) and β-D-Glucopyranosyl-(1→6) Linkages

Glycosylation at C-3 involves a trisaccharide chain comprising:

  • A 6-deoxy-α-L-mannopyranosyl unit linked via (1→4) glycosidic bond.
  • A β-D-glucopyranosyl unit attached through a (1→6) linkage.

This branching pattern creates a hydrophilic domain that facilitates interactions with aqueous environments and biological membranes. The α-L-mannopyranosyl group’s deoxygenation at C-6 reduces steric bulk, enabling deeper penetration into hydrophobic pockets of target proteins.

Table 2: Glycosylation Profile of Saikosaponin C

Sugar Unit Linkage Position Function
6-Deoxy-α-L-mannopyranose (1→4) Enhances solubility and substrate recognition
β-D-Glucopyranose (1→6) Mediates hydrogen bonding with enzymes

Properties

IUPAC Name

(2S,3R,4R,5R,6S)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-6-[[(1S,2S,4S,5R,8R,10S,13S,14R,17S,18R)-2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H78O17/c1-22-30(51)32(53)36(57)40(61-22)65-38-24(20-59-39-35(56)33(54)31(52)23(19-49)62-39)63-41(37(58)34(38)55)64-29-11-12-44(6)25(43(29,4)5)9-13-45(7)26(44)10-14-48-27-17-42(2,3)15-16-47(27,21-60-48)28(50)18-46(45,48)8/h10,14,22-41,49-58H,9,11-13,15-21H2,1-8H3/t22-,23+,24+,25-,26+,27+,28-,29-,30-,31+,32+,33-,34+,35+,36+,37+,38+,39+,40-,41-,44-,45+,46-,47+,48-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJEMOEYSQDKAQF-JDRYWMLESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3CCC4(C(C3(C)C)CCC5(C4C=CC67C5(CC(C8(C6CC(CC8)(C)C)CO7)O)C)C)C)COC9C(C(C(C(O9)CO)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@H]3CC[C@]4([C@H](C3(C)C)CC[C@@]5([C@@H]4C=C[C@@]67[C@]5(C[C@@H]([C@@]8([C@H]6CC(CC8)(C)C)CO7)O)C)C)C)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H78O17
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801317381
Record name Saikosaponin C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801317381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

927.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20736-08-7
Record name Saikosaponin C
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20736-08-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Saikosaponin C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801317381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3beta,16beta)-13,28-epoxy-16-hydroxyolean-11-en-3-yl O-6-deoxy-alpha-L-mannopyranosyl-(1->4)-O-[beta-D-glucopyranosyl-(1->6)]-beta-D-glucopyranoside involves multiple steps, including glycosylation reactions to attach the sugar moieties to the triterpenoid backbone. The triterpenoid core can be synthesized through a series of cyclization and oxidation reactions starting from simpler precursors. Glycosylation is typically achieved using glycosyl donors and acceptors under the influence of catalysts such as Lewis acids.

Industrial Production Methods

Industrial production of this compound may involve extraction from natural sources, such as specific medicinal plants known to contain triterpenoid saponins. The extraction process includes solvent extraction, purification through chromatography, and crystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

(3beta,16beta)-13,28-epoxy-16-hydroxyolean-11-en-3-yl O-6-deoxy-alpha-L-mannopyranosyl-(1->4)-O-[beta-D-glucopyranosyl-(1->6)]-beta-D-glucopyranoside can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The double bonds in the triterpenoid core can be reduced to single bonds.

    Substitution: The glycosidic bonds can be hydrolyzed under acidic or enzymatic conditions to release the sugar moieties.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Acidic conditions using hydrochloric acid or enzymatic hydrolysis using glycosidases.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Saturated triterpenoid derivatives.

    Substitution: Free sugars and modified triterpenoid core.

Scientific Research Applications

(3beta,16beta)-13,28-epoxy-16-hydroxyolean-11-en-3-yl O-6-deoxy-alpha-L-mannopyranosyl-(1->4)-O-[beta-D-glucopyranosyl-(1->6)]-beta-D-glucopyranoside has various applications in scientific research:

    Chemistry: Used as a model compound to study glycosylation reactions and triterpenoid synthesis.

    Biology: Investigated for its role in cell signaling and membrane interactions due to its amphiphilic nature.

    Medicine: Explored for its potential anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the formulation of natural products and cosmetics due to its surfactant properties.

Mechanism of Action

The mechanism of action of (3beta,16beta)-13,28-epoxy-16-hydroxyolean-11-en-3-yl O-6-deoxy-alpha-L-mannopyranosyl-(1->4)-O-[beta-D-glucopyranosyl-(1->6)]-beta-D-glucopyranoside involves its interaction with cell membranes and proteins. The compound can insert itself into lipid bilayers, altering membrane fluidity and permeability. It can also interact with specific proteins, modulating their activity and signaling pathways. These interactions contribute to its biological effects, such as anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Structural Comparisons

Table 1: Structural Features of Analogous Compounds
Compound Name / Class Aglycone Core Glycosylation Pattern Biological Activity Source Reference
Target Compound Oleanane (13,28-epoxy-16-hydroxy) O-6-deoxy-α-L-mannopyranosyl-(1→4)-O-[β-D-glucopyranosyl-(1→6)]- Not explicitly reported (inferred: anti-inflammatory, membrane interactions) N/A
Platyphylloside Diarylheptanoid 6-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranoside CYP450 inhibition, antidermatophytic Balanites aegyptiaca
3β-[(α-L-arabinopyranosyl)oxy]-19α-hydroxyolean-12-en-28-oic acid 28-β-D-glucopyranoside Oleanane (19α-hydroxy) β-D-glucopyranosyl-(1→4)-β-D-galactopyranoside with acetylated xylose branch Antioxidant, cytotoxic Allium spp.
Gastrodin Phenolic (4-hydroxymethylphenyl) β-D-glucopyranoside Neuroprotective, PDE-5 inhibition Gastrodia elata
(25R)-5α-spirostan-3β,12α-diol 3-O-α-L-rhamnopyranosyl-(1→2)-O-[β-D-glucopyranosyl-(1→4)]-β-D-glucopyranoside Spirostane (steroidal) α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranosyl-(1→4)-β-D-glucopyranoside Antimicrobial, anti-inflammatory Lilium hansonii
Key Observations:

Aglycone Diversity: The target compound shares an oleanane core with other triterpenoids (e.g., compound 4 in ), but differs in epoxy and hydroxyl substitutions. Steroidal saponins (e.g., spirostanes in ) have distinct tetracyclic cores, altering lipid solubility and receptor affinity. Phenolic glycosides (e.g., gastrodin ) lack triterpenoid backbones, instead utilizing aromatic aglycones for radical scavenging.

Glycosylation Patterns: The 6-deoxy-α-L-mannopyranosyl unit in the target compound is rare but shared with Platyphylloside . Most saponins use common sugars like glucose, rhamnose, or xylose . Branching at (1→4) and (1→6) positions (target compound) contrasts with linear chains in gastrodin or (1→2)/(1→3) linkages in Allium steroidal glycosides .

Functional and Bioactivity Comparisons

Key Observations:
  • Receptor Binding: Beta-D-glucopyranosides often interact with bitter taste receptors (e.g., hTAS2R16 ), suggesting the target compound may modulate taste or metabolic pathways.
  • Enzyme Inhibition : Glycosides with complex branching (e.g., Platyphylloside or calceolarioside B ) exhibit enzyme inhibitory activity due to precise sugar-active site interactions.
  • Therapeutic Potential: Oleanane-type saponins frequently show anti-inflammatory and cytotoxic effects , while phenolic glycosides like gastrodin target neurological pathways .

Biological Activity

beta-D-Glucopyranoside, (3beta,16beta)-13,28-epoxy-16-hydroxyolean-11-en-3-yl O-6-deoxy-alpha-L-mannopyranosyl-(1-->4)-O-[beta-D-glucopyranosyl-(1-->6)]-, commonly referred to as a triterpenoid glycoside, is a complex compound derived from natural sources. This compound exhibits a variety of biological activities that have been the subject of numerous studies.

Chemical Structure and Properties

The molecular formula of this compound is C42H68O13C_{42}H_{68}O_{13}, indicating a large and complex structure typical of triterpenoids. Its structural features include:

  • Triterpene Backbone : The oleanane structure contributes to its biological activity.
  • Glycosidic Linkages : The presence of multiple sugar moieties enhances its solubility and bioavailability.

1. Antioxidant Activity

Research has shown that triterpenoid glycosides possess significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases including cancer and cardiovascular disorders .

2. Anti-inflammatory Effects

Studies indicate that this compound exhibits anti-inflammatory properties by modulating the expression of inflammatory cytokines. It has been shown to inhibit the production of pro-inflammatory mediators in vitro, making it a potential candidate for treating inflammatory diseases .

3. Anticancer Properties

In vitro studies have demonstrated that beta-D-glucopyranoside derivatives can induce apoptosis in cancer cell lines. For instance, it has been reported to exhibit cytotoxic effects against K562 (chronic myeloid leukemia) and HCT-15 (colon cancer) cell lines, suggesting its potential as an anticancer agent .

4. Hepatoprotective Effects

The hepatoprotective activity of triterpenoid saponins has been documented extensively. These compounds can protect liver cells from damage induced by toxins such as D-galactosamine and tumor necrosis factor-alpha (TNF-alpha) . The mechanism involves the modulation of oxidative stress and inflammatory pathways.

Case Study 1: Antioxidant Activity

A study evaluating the antioxidant capacity of various triterpenoids found that beta-D-glucopyranoside significantly reduced lipid peroxidation in liver homogenates, indicating its potential protective role against oxidative damage .

Case Study 2: Cytotoxicity Against Cancer Cells

In a comparative analysis of different saponins, beta-D-glucopyranoside exhibited IC50 values lower than those of standard chemotherapeutic agents in K562 and HCT-15 cell lines, highlighting its effectiveness as a natural anticancer agent .

Data Table: Summary of Biological Activities

Biological ActivityMechanism/EffectReference
AntioxidantScavenges free radicals, reduces oxidative stress
Anti-inflammatoryInhibits pro-inflammatory cytokine production
AnticancerInduces apoptosis in cancer cell lines
HepatoprotectiveProtects liver cells from toxic damage

Q & A

Q. What analytical techniques are critical for structural confirmation of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • Use 1D 1H^1H, 13C^{13}C, and 2D (HSQC, HMBC) NMR to resolve glycosidic linkage positions and stereochemistry. For example, coupling constants in 1H^1H NMR can distinguish α/β configurations (e.g., axial vs. equatorial protons in pyranose rings) .
    • Example: highlights the use of 1H^1H-1H^1H COSY and HSQC to map sugar units and aglycone interactions.
  • Mass Spectrometry (MS):
    • High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns. Electrospray ionization (ESI-MS) in positive/negative ion modes helps detect glycosidic cleavages .
  • X-ray Crystallography:
    • Critical for resolving absolute stereochemistry, especially for complex triterpene cores. Requires high-purity crystals (≥98% purity by HPLC) .

Q. What are the standard synthesis protocols for constructing its glycosidic linkages?

Answer:

  • Glycosylation Strategies:
    • Use trichloroacetimidate donors (e.g., 2,3,4,6-tetra-O-acetyl-glucose) with catalytic TMSOTf in anhydrous dichloromethane. Monitor regioselectivity via TLC and optimize protecting groups (e.g., benzylidene for temporary masking) .
    • Example: describes coupling 4,6-di-O-benzylidene-2-deoxy-glucose donors with acceptors using AgOTf as a promoter.
  • Purification:
    • Column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) and preparative HPLC (C18 columns, acetonitrile/water) are standard .

Q. Table 1: Common Glycosylation Reagents and Conditions

Donor TypePromoterSolventYield (%)Reference
TrichloroacetimidateTMSOTf (0.1 eq)DCM, 0°C65–75
ThioglycosideNIS/TfOHDCM, RT70–80
ImidateBF3·Et2OToluene, -15°C60–70

Advanced Research Questions

Q. How can conflicting bioactivity data from in vitro vs. in vivo studies be resolved?

Answer:

  • Addressing Discrepancies:
    • Purity Validation: Ensure compound purity (>95% by LC-MS) to exclude interference from co-eluting isomers or degradation products (e.g., notes impurities in commercial batches affecting bioactivity).
    • Metabolite Profiling: Use LC-MS/MS to track metabolic stability. For example, de-glycosylation in vivo may reduce efficacy, requiring prodrug strategies .
    • Dose-Response Optimization: Perform pharmacokinetic (PK) studies in rodent models to align in vitro IC50 values with achievable plasma concentrations .

Q. What experimental designs are optimal for assessing its anti-inflammatory or anticancer mechanisms?

Answer:

  • In Vitro:
    • Cell-Based Assays: Use RAW264.7 macrophages (LPS-induced TNF-α suppression) or cancer cell lines (e.g., HepG2, MCF-7) with MTT/WST-1 viability assays. Include positive controls (e.g., dexamethasone) .
  • In Vivo:
    • Murine Models: Adopt a split-plot design () with treatment groups (n=10), vehicle controls, and multiple dosing regimens. Monitor biomarkers (e.g., IL-6, NF-κB) via ELISA.
    • Mechanistic Studies: siRNA knockdown of target pathways (e.g., PI3K/Akt) or surface plasmon resonance (SPR) to validate direct protein binding .

Q. How can environmental degradation pathways be evaluated for this compound?

Answer:

  • Fate Studies:
    • Hydrolysis: Incubate at pH 2–12 (37°C) and analyze degradation products via LC-MS. Glycosidic bonds are typically labile under acidic conditions .
    • Photolysis: Expose to UV light (254 nm) in aqueous solutions; quantify half-life using HPLC-PDA.
    • Microbial Degradation: Use soil microcosms or activated sludge systems to assess biodegradability (BOD5/COD ratios) .

Methodological Challenges and Solutions

Q. Resolving stereochemical ambiguities in the triterpene core

  • Chiral HPLC: Use cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol gradients to separate enantiomers.
  • Circular Dichroism (CD): Compare experimental CD spectra with computational predictions (e.g., TDDFT) for C3β vs. C3α configurations .

Q. Optimizing glycosylation yields for branched oligosaccharides

  • Preactivation Protocol: Preactivate thioglycoside donors with Ph2SO/Tf2O to enhance reactivity .
  • Microwave-Assisted Synthesis: Reduce reaction times (e.g., 10 min at 50°C vs. 24 hr conventional) while maintaining stereoselectivity .

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